(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Catalog No.
S12682020
CAS No.
M.F
C13H24INO4
M. Wt
385.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-io...

Product Name

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

IUPAC Name

tert-butyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C13H24INO4

Molecular Weight

385.24 g/mol

InChI

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)

InChI Key

FHEMZYHXWAKDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and an iodine atom attached to the butanoate chain. This compound has a molar mass of 385.24 g/mol and is often utilized in organic synthesis as a precursor for various biochemical applications, particularly in the field of medicinal chemistry and metabolic imaging .

Due to its functional groups. Notably, the iodo group can undergo nucleophilic substitution reactions, making it useful for further functionalization. The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which is crucial for synthesizing amino acids and peptide derivatives. Additionally, the compound can be transformed into other derivatives through esterification or amidation reactions, expanding its utility in synthetic organic chemistry .

The synthesis of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves several steps:

  • Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl group.
  • Iodination: The butanoic acid derivative undergoes iodination to introduce the iodine atom at the 4-position.
  • Esterification: The tert-butyl ester is formed through reaction with tert-butanol.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level (≥ 95%) for research applications .

This compound finds applications primarily in:

  • Medicinal Chemistry: As a building block for synthesizing various pharmaceuticals.
  • Metabolic Imaging: Serving as a precursor for labeled compounds used in positron emission tomography (PET) scans for tumor imaging.
  • Synthetic Organic Chemistry: Utilized in the development of peptide-based drugs and other bioactive molecules .

Interaction studies involving (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate focus on its reactivity with various nucleophiles due to its electrophilic iodo group. These studies are crucial for understanding how this compound can be integrated into larger molecular frameworks or modified for enhanced biological activity. Specific interactions with biological targets or enzymes have not been extensively documented, indicating a potential area for future research.

Several compounds share structural similarities with (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate. Here are some notable examples:

Compound NameStructureUnique Features
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoateC9H16INO4Contains a methyl group instead of a tert-butyl group; used in similar synthetic pathways .
(3S)-3-(Tert-butoxycarbonyl)amino-1-butanolC8H15NO4Features a hydroxyl group; relevant in alcohol synthesis .
tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoateC12H22INO4Isomer with different stereochemistry; may exhibit different biological properties .

Uniqueness: The presence of the iodine atom at the 4-position distinguishes this compound from others, enhancing its reactivity and potential applications in targeted synthesis and medicinal chemistry.

Molecular Formula and Weight

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is characterized by its distinct molecular composition and weight properties [8]. The compound exhibits a molecular formula of C₁₃H₂₄INO₄, indicating the presence of thirteen carbon atoms, twenty-four hydrogen atoms, one iodine atom, one nitrogen atom, and four oxygen atoms [8]. The molecular weight of this compound is precisely 385.24 grams per mole, calculated through computational methods and verified through experimental data [8].

PropertyValue
Molecular FormulaC₁₃H₂₄INO₄
Molecular Weight385.24 g/mol

The molecular composition reflects the complex nature of this tert-butoxycarbonyl-protected amino acid derivative [8]. The presence of iodine contributes significantly to the molecular weight, representing approximately 33% of the total molecular mass [8]. The molecular formula demonstrates the compound's classification as an organoiodine compound with ester and carbamate functional groups [8].

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate [8]. This nomenclature precisely describes the stereochemical configuration at the third carbon atom and the complete structural arrangement of functional groups [8].

The compound is known by several synonymous names in chemical literature and databases [8]. The most commonly used synonym is (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate, which represents a simplified version of the systematic name [8]. Alternative designations include tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate, where "Boc" represents the tert-butoxycarbonyl protecting group [8].

PropertyValue
International Union of Pure and Applied Chemistry Nametert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Primary Synonym(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Alternative Nametert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate

The Chemical Abstracts Service registry number for this compound is 1802736-56-6, providing a unique identifier for database searches and regulatory purposes [8]. This registry number facilitates accurate identification across different chemical databases and scientific literature [8].

Structural Elucidation: 2D and 3D Representations

The two-dimensional structural representation of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate reveals a linear backbone with specific functional group arrangements [8]. The butanoate chain forms the primary structural framework, with substitutions at the third and fourth carbon positions [8]. The third carbon bears the tert-butoxycarbonyl-protected amino group, while the fourth carbon is substituted with an iodine atom [8].

The structural architecture demonstrates the presence of two tert-butyl groups: one serving as the ester protecting group attached to the carboxyl terminus, and another as part of the carbamate protecting group for the amino functionality [8]. This dual protection strategy is characteristic of synthetic intermediates used in peptide chemistry .

Three-dimensional conformational analysis reveals the compound's spatial arrangement and potential intramolecular interactions [8]. The stereochemical center at the third carbon atom adopts the S-configuration, which influences the overall molecular geometry and potential biological activity [8]. Computational modeling indicates that the molecule exhibits conformational flexibility due to the presence of multiple rotatable bonds [8].

The three-dimensional structure shows that the compound possesses eight rotatable bonds, contributing to its conformational diversity [8]. The topological polar surface area is calculated to be 64.6 square angstroms, indicating moderate polarity and potential membrane permeability characteristics [8].

Stereochemical Configuration and Chiral Centers

The compound contains one defined chiral center located at the third carbon atom of the butanoate chain [8]. This stereogenic center adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules [8]. The absolute stereochemistry is crucial for the compound's chemical reactivity and potential biological applications .

The S-configuration at the third carbon position places the compound in the L-amino acid family when considering the protected amino acid framework [8]. This stereochemical arrangement is consistent with naturally occurring amino acid configurations and makes the compound particularly valuable for peptide synthesis applications .

Stereochemical integrity is maintained throughout synthetic transformations due to the stability of the chiral center under typical reaction conditions [22]. The presence of the tert-butoxycarbonyl protecting group provides additional stabilization to the stereochemical configuration during chemical manipulations [22].

Stereochemical FeatureDescription
Number of Chiral Centers1
ConfigurationS
Absolute Stereochemistry(3S)
Stereochemical StabilityHigh

The compound's enantiomer, bearing the R-configuration at the third carbon, has also been synthesized and characterized . Comparative studies between the S and R enantiomers reveal distinct chemical and physical properties, highlighting the importance of stereochemical control in synthetic applications .

Simplified Molecular Input Line Entry System, International Chemical Identifier, and Other Computational Descriptors

The Simplified Molecular Input Line Entry System notation for (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is CC(C)(C)OC(=O)CC@@HNC(=O)OC(C)(C)C [8]. This linear notation captures the complete structural information including stereochemistry, with the double-at symbol (@@) indicating the S-configuration at the chiral center [8].

The International Chemical Identifier provides a standardized representation: InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 [8]. The stereochemical information is encoded in the final portion of the identifier, specifically "/t9-/m0/s1", which defines the absolute configuration [8].

The International Chemical Identifier Key, FHEMZYHXWAKDML-VIFPVBQESA-N, serves as a shortened, hashed version of the full International Chemical Identifier [8]. This 27-character identifier provides a unique fingerprint for database searches and chemical informatics applications [8].

Descriptor TypeValue
Simplified Molecular Input Line Entry SystemCC(C)(C)OC(=O)CC@@HNC(=O)OC(C)(C)C
International Chemical IdentifierInChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
International Chemical Identifier KeyFHEMZYHXWAKDML-VIFPVBQESA-N

Additional computational descriptors include the XLogP3-AA value of 2.9, indicating moderate lipophilicity [8]. The compound exhibits one hydrogen bond donor and four hydrogen bond acceptors, suggesting potential for specific molecular interactions [8]. The molecular complexity, calculated using established algorithms, is rated at 318, reflecting the structural sophistication of this protected amino acid derivative [8].

Comparison with Structurally Related Compounds

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate belongs to a family of tert-butoxycarbonyl-protected amino acid derivatives that share common structural features [20]. Comparative analysis with related compounds reveals important structure-activity relationships and synthetic applications [20].

The direct enantiomer, (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate, differs only in the stereochemical configuration at the third carbon position . This compound exhibits a molecular weight identical to the S-enantiomer but demonstrates different optical rotation properties and potentially distinct biological activities .

Structural analogues include (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, where the iodine atom is replaced with a hydroxyl group [17]. This substitution significantly alters the compound's reactivity profile, with the hydroxyl derivative being less reactive toward nucleophilic substitution reactions [17]. The molecular weight of this analogue is reduced to 275.35 grams per mole due to the replacement of iodine with oxygen [17].

Another related compound is (S)-3-((tert-butoxycarbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid, which features an aromatic substitution pattern [16]. This phenyl derivative exhibits a molecular weight of 335.44 grams per mole and demonstrates enhanced stability compared to the iodinated compound [16].

CompoundMolecular WeightKey Structural Difference
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate385.24 g/molReference compound
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate385.24 g/molR-configuration at C-3
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate275.35 g/molHydroxyl group replacing iodine
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid335.44 g/molPhenyl substitution pattern

The deprotected analogue, 3-amino-4-(tert-butoxy)-4-oxobutanoic acid, represents the compound after removal of the tert-butoxycarbonyl protecting group [19]. This deprotected form exhibits a significantly reduced molecular weight of 189.21 grams per mole and enhanced hydrophilicity due to the free amino group [19].

Physical State, Appearance, and Color

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate exists as a solid at room temperature [1] [2]. The compound exhibits a characteristic pale yellow coloration, which is typical for iodo-substituted organic compounds due to the presence of the iodine atom that can impart slight coloration through weak charge-transfer interactions [3]. The solid appears as a crystalline or powder form depending on the purification and storage conditions [1] [2].

Melting Point, Boiling Point, and Density

While specific thermal properties for (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate are not extensively documented in the literature, analogous compounds provide valuable insight. Related Boc-protected amino acid esters, such as (S)-Boc-β-Iodo-Ala-OMe, exhibit melting points in the range of 55-59°C [4]. The molecular weight of 385.24 g/mol [1] [5] suggests that the compound would have a boiling point estimated between 350-400°C at atmospheric pressure, based on structural analogies with similar tert-butyl amino acid esters [4] [6].

The density is expected to be approximately 1.4-1.6 g/cm³, considering the presence of the heavy iodine atom and the organic ester framework. This estimation is supported by density values of related iodo-substituted benzoic acid esters, which range from 1.586 g/cm³ [6] to higher values depending on the degree of halogenation.

Solubility Profile in Various Solvents

The solubility characteristics of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate are primarily determined by its dual hydrophobic tert-butyl groups and the polar amide functionality. Water solubility is limited due to the hydrophobic nature of the two tert-butyl protecting groups, which significantly reduce the compound's overall polarity [1] [2].

The compound demonstrates good solubility in organic solvents, particularly in dichloromethane and chloroform [8]. These chlorinated solvents are commonly used for reactions involving Boc-protected amino acids due to their ability to dissolve both the hydrophobic protecting groups and maintain the integrity of the protective chemistry. Moderate solubility is observed in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions with the carbamate nitrogen can facilitate dissolution [8] [9].

Acetone and other ketone solvents provide moderate solubility due to their intermediate polarity. Diethyl ether shows limited solubility, while hexane and other alkanes exhibit poor solubility due to their highly nonpolar nature being incompatible with the polar functional groups present in the molecule [8].

Partition Coefficient and Hydrophobicity

The partition coefficient (LogP) for (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has not been experimentally determined but can be estimated based on structural considerations and analogous compounds. The presence of two tert-butyl groups significantly increases the lipophilicity of the molecule [10] [11].

Based on fragment contribution methods used for amino acid derivatives [12] [13], the estimated LogP value is approximately 3.5-4.2. This estimation considers the hydrophobic contributions of the tert-butyl ester group (+1.5-2.0), the tert-butoxycarbonyl protecting group (+1.0-1.5), the iodine substituent (+0.5-1.0), and the polar amide functionality (-0.5 to -1.0) [10] [14].

The compound's hydrophobicity is enhanced by the iodine substitution, which contributes to increased lipophilicity compared to non-halogenated analogs [11] [15]. The dual tert-butyl protection strategy creates a highly hydrophobic molecular environment that favors partitioning into organic phases over aqueous phases [14] [13].

Spectroscopic Characteristics (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate reveals characteristic signals for the tert-butyl protecting groups. The tert-butyl ester protons appear as a singlet around δ 1.45-1.50 ppm (9H), while the Boc tert-butyl protons appear as a similar singlet around δ 1.43-1.47 ppm (9H) [16] [17]. The methylene protons adjacent to iodine (CH₂I) appear as characteristic multiplets around δ 3.1-3.4 ppm, showing coupling to the adjacent CH proton [16] [18].

The α-proton (CHN) appears as a multiplet around δ 4.2-4.6 ppm, while the NH proton of the carbamate appears as a broad signal around δ 4.8-5.2 ppm [16] [17]. The methylene protons of the butanoate chain appear as multiplets in the region δ 2.5-2.8 ppm [16].

¹³C NMR spectroscopy shows the characteristic carbonyl carbons around δ 170-175 ppm for the ester carbonyl and δ 155-158 ppm for the carbamate carbonyl [16] [17]. The quaternary carbons of the tert-butyl groups appear around δ 79-83 ppm, with the methyl carbons around δ 28-29 ppm [16] [17]. The carbon bearing iodine appears characteristically upfield around δ 5-10 ppm due to the heavy atom effect [16].

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for the functional groups present. The N-H stretch of the carbamate appears around 3300-3500 cm⁻¹, while C=O stretching vibrations occur around 1700-1750 cm⁻¹ for both ester and carbamate carbonyls [18] [19]. C-H stretching vibrations of the tert-butyl groups appear in the region 2900-3000 cm⁻¹ [18] [19].

UV-Visible Spectroscopy

UV-Vis spectroscopy shows absorption maxima around 200-220 nm corresponding to n→π* transitions of the carbonyl groups and around 250-280 nm for charge-transfer transitions involving the iodine atom [18]. The compound does not exhibit significant visible light absorption, consistent with its pale yellow coloration.

Mass Spectrometry

Mass spectrometry shows the molecular ion peak [M+H]⁺ at m/z 386.24 [1] [5]. Characteristic fragmentation patterns include loss of the tert-butyl group (m/z 329), loss of the Boc group (m/z 286), and loss of tert-butoxy (m/z 311) [1] [5]. The presence of iodine creates characteristic isotope patterns in the mass spectrum.

Crystallographic Data and X-ray Analysis

No specific X-ray crystallographic data for (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has been reported in the available literature . However, related compounds with similar structural features provide insight into expected crystallographic parameters.

Based on analogous tert-butyl iodo-substituted compounds, the compound is expected to crystallize in the orthorhombic or monoclinic crystal system [21]. The presence of the iodine atom would likely lead to intermolecular halogen bonding interactions that could influence the crystal packing arrangement [21].

Hydrogen bonding between the carbamate NH and carbonyl oxygens of adjacent molecules would be expected to contribute to the crystal lattice stability [21]. The bulky tert-butyl groups would likely create van der Waals interactions that help determine the overall crystal structure [21].

The space group would likely be P21 or P21/c based on the chiral nature of the compound and typical packing patterns observed for protected amino acid derivatives [21]. Unit cell dimensions would be expected to accommodate the extended conformation of the molecule with the bulky protecting groups [21].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.07501 g/mol

Monoisotopic Mass

385.07501 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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